molecular formula C7H6F2N2O3 B1332831 2-(Difluoromethoxy)-5-nitroaniline CAS No. 54939-58-1

2-(Difluoromethoxy)-5-nitroaniline

Cat. No.: B1332831
CAS No.: 54939-58-1
M. Wt: 204.13 g/mol
InChI Key: ZLWYRUPJFBLFJZ-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-nitroaniline is an organic compound that features both difluoromethoxy and nitro functional groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-5-nitroaniline typically involves the introduction of the difluoromethoxy group and the nitro group onto an aniline ring. One common method is the nitration of 2-(difluoromethoxy)aniline. The nitration process involves treating 2-(difluoromethoxy)aniline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

2-(Difluoromethoxy)-5-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-nitroaniline depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, leading to alterations in cellular processes. The presence of the difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules, potentially leading to increased efficacy and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)aniline
  • 2-(Difluoromethoxy)-5-aminophenol
  • 2-(Difluoromethoxy)-4-nitroaniline

Uniqueness

2-(Difluoromethoxy)-5-nitroaniline is unique due to the presence of both the difluoromethoxy and nitro groups on the aniline ring. This combination of functional groups imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced reactivity in certain chemical reactions. Compared to its analogs, this compound may exhibit different biological activities and physicochemical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(difluoromethoxy)-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O3/c8-7(9)14-6-2-1-4(11(12)13)3-5(6)10/h1-3,7H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWYRUPJFBLFJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366235
Record name 2-(difluoromethoxy)-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54939-58-1
Record name 2-(difluoromethoxy)-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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